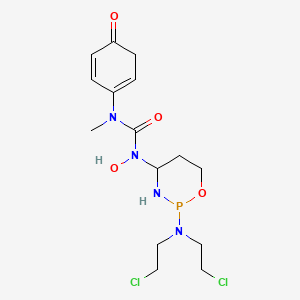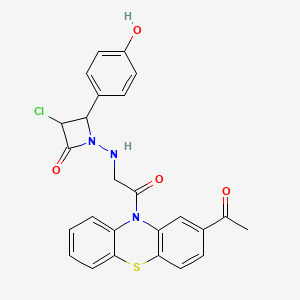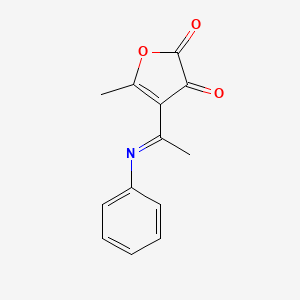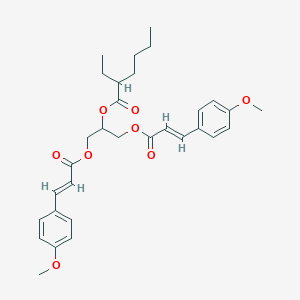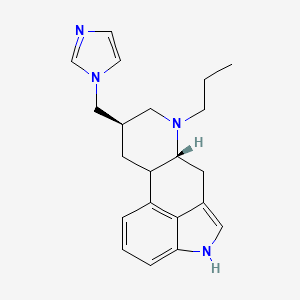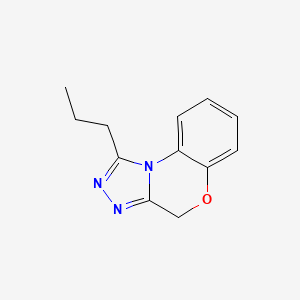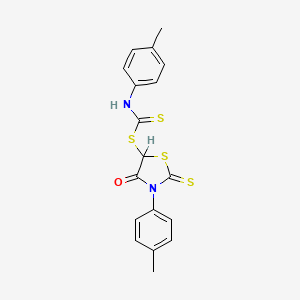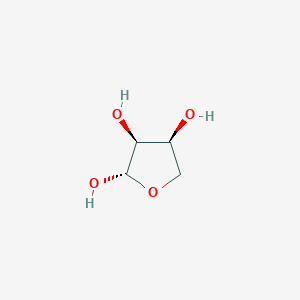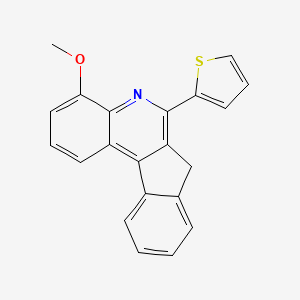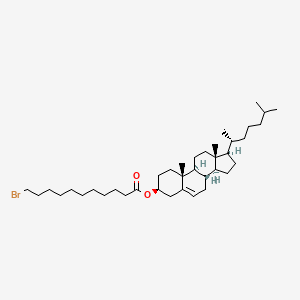
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is a synthetic derivative of cholesterol This compound is characterized by the presence of a brominated undecanoate group attached to the 3-beta position of the cholesterol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) typically involves the esterification of cholesterol with 11-bromoundecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would likely be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cell membranes and its potential role in modulating membrane fluidity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of specialized materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) involves its interaction with biological membranes. The brominated undecanoate group can insert into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl oleate: Another cholesterol ester with an oleic acid group.
Cholesteryl palmitate: A cholesterol ester with a palmitic acid group.
Cholesteryl stearate: A cholesterol ester with a stearic acid group.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 3-(11-bromoundecanoate) is unique due to the presence of the brominated undecanoate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where other cholesterol esters may not be suitable.
Eigenschaften
CAS-Nummer |
82962-34-3 |
|---|---|
Molekularformel |
C38H65BrO2 |
Molekulargewicht |
633.8 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 11-bromoundecanoate |
InChI |
InChI=1S/C38H65BrO2/c1-28(2)15-14-16-29(3)33-20-21-34-32-19-18-30-27-31(22-24-37(30,4)35(32)23-25-38(33,34)5)41-36(40)17-12-10-8-6-7-9-11-13-26-39/h18,28-29,31-35H,6-17,19-27H2,1-5H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 |
InChI-Schlüssel |
DIPGSHTZYTZXEJ-HMVYLTCSSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCBr)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCBr)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


